
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl
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Overview
Description
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an iodophenyl group, and an ethan-1-ol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl typically involves the reaction of 4-iodobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Industrial Production
In industrial settings, optimized reaction conditions are employed to enhance yields and purity. This may include additional purification steps like recrystallization or chromatography.
Medicinal Chemistry
(2S)-2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is investigated for its potential therapeutic effects. Its structure allows it to modulate enzyme activities and interact with various biological targets:
- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, while the iodophenyl group may participate in halogen bonding interactions.
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features facilitate various chemical reactions, making it essential in synthetic organic chemistry.
Research indicates that this compound exhibits antimicrobial properties and may inhibit bacterial growth. Its structural characteristics make it suitable for studying biological pathways and enzyme interactions .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of (2S)-2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in various interactions, including halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
®-1-(4-iodophenyl)ethan-1-ol: Similar structure but different stereochemistry.
1-(4-iodophenyl)ethan-1-one: Lacks the amino group and has a ketone instead of an alcohol.
2-(4-iodophenyl)ethanol: Similar structure but lacks the amino group
Uniqueness
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl is unique due to its specific stereochemistry and the presence of both an amino group and an iodophenyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Biological Activity
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride, commonly referred to as (2S)-4-Iodophenylalaninol HCl, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a hydroxyl group, and a 4-iodophenyl moiety, facilitates various biological interactions that are crucial for its applications in drug development and therapeutic interventions.
- Molecular Formula : C₈H₁₁ClINO
- Molar Mass : 299.54 g/mol
- IUPAC Name : (2S)-2-amino-2-(4-iodophenyl)ethanol hydrochloride
The biological activity of (2S)-2-amino-2-(4-iodophenyl)ethan-1-ol HCl is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group allows for halogen bonding interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.
Biological Activities
- Antimicrobial Properties : Compounds with similar structures have shown potential in inhibiting bacterial growth. The presence of the iodophenyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.
- Enzyme Interaction Studies : Research indicates that this compound may influence enzyme pathways related to inflammation and pain modulation, similar to other compounds that target fatty acid amide hydrolase (FAAH) .
- Stem Cell Migration : A study highlighted that inhibition of FAAH conferred increased migratory potential in mesenchymal stem cells (MSCs), suggesting that this compound could play a role in regenerative medicine by enhancing stem cell mobility .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(R)-1-(4-Iodophenyl)ethan-1-amine | Amino group, iodine substituent | Different stereochemistry affecting biological activity |
(S)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol | Chlorine and methoxy substituents | Variation in halogen and additional methoxy group |
(S)-2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | Hydroxyl group on phenyl ring | Distinct functional groups influencing reactivity |
This comparison underscores the unique features of this compound, particularly its iodine substitution which may enhance its biological interactions.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Regenerative Medicine : Inhibition of FAAH was shown to enhance MSC migration, indicating potential applications in tissue regeneration therapies .
- Antimicrobial Activity : Research involving compounds with similar structures demonstrated significant antibacterial effects against various pathogens, suggesting that this compound could be explored for its antimicrobial properties.
- Pharmacological Potential : The compound has been investigated as a precursor for drug development due to its structural features that facilitate diverse biological interactions .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-iodophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQGXRQHSKXRI-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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